2-Amino-6-chloro-5-fluoronicotinonitrile
Overview
Description
2-Amino-6-chloro-5-fluoronicotinonitrile is an organic compound with the molecular formula C₆H₃ClFN₃ It is a derivative of nicotinonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5-fluoronicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of nicotinonitrile derivatives followed by amination. For example, 6-chloro-5-fluoronicotinonitrile can be synthesized through the halogenation of 5-fluoronicotinonitrile using chlorine gas under controlled conditions. The resulting compound is then subjected to amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products
Substitution Products: Derivatives with different substituents replacing the amino, chloro, or fluoro groups.
Reduction Products: Amines derived from the reduction of the nitrile group.
Oxidation Products: Nitro or nitroso derivatives formed from the oxidation of the amino group.
Scientific Research Applications
2-Amino-6-chloro-5-fluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-5-fluoronicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloronicotinonitrile: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
2-Amino-5-fluoronicotinonitrile: Lacks the chloro substituent, influencing its properties and applications.
6-Chloro-5-fluoronicotinonitrile: Lacks the amino group, which is crucial for certain chemical reactions and biological interactions.
Uniqueness
2-Amino-6-chloro-5-fluoronicotinonitrile is unique due to the combination of amino, chloro, and fluoro substituents on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-amino-6-chloro-5-fluoropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-4(8)1-3(2-9)6(10)11-5/h1H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODKXZBCLAJBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230693 | |
Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-14-5 | |
Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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